molecular formula C10H12N2 B1525457 4-(Dimethylamino)-2-methylbenzonitrile CAS No. 57413-39-5

4-(Dimethylamino)-2-methylbenzonitrile

Cat. No. B1525457
CAS RN: 57413-39-5
M. Wt: 160.22 g/mol
InChI Key: AXADDPXGCNTXLC-UHFFFAOYSA-N
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Description

4-Dimethylaminobenzoic acid is a substituted benzoic acid that acts as an inhibitor of ultraviolet mediated damage to skin . It is a biotransformation product of 2-ethylhexyl 4- (N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-dimethylaminobenzaldehyde (DMAB) with two NLO active compounds, p-aminoacetanilide (PAA) and p-nitroaniline (PNA), studied by solid state synthetic route .


Molecular Structure Analysis

The molecular structure of similar compounds involves the formation of new molecular entities, supported by FTNMR spectrum studies by observation of disappearance of proton peak of aldehyde of DMAB and amine peaks of PAA and PNA rather formation of new imine proton peak or peaks were observed .


Chemical Reactions Analysis

4-Dimethylaminopyridine (DMAP) and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .


Physical And Chemical Properties Analysis

The external phonon modes of crystalline 4DMAB are quite well described by the simulated spectrum, as well as the modes involving low-frequency molecular vibrations .

Scientific Research Applications

Conformational Changes upon Excitation

4-(Dimethylamino)benzonitrile (4-DMABN) exhibits significant conformational changes upon S1←S0 excitation, particularly in the low-frequency modes assigned to the motions of the dimethylamino group. This conformational flexibility is crucial for understanding the photochemical and photophysical behaviors of 4-DMABN and its analogs (Grassian et al., 1989).

Thermally Activated Internal Conversion

Research on 4-(Dimethylamino)benzonitrile (DMABN) in alkane solvents such as n-hexadecane revealed that the fluorescence decay time and quantum yield decrease significantly with increasing temperature. This points towards efficient thermally activated internal conversion (IC) processes in DMABN, providing insights into its thermal stability and behavior in various solvent environments (Druzhinin et al., 2003).

Charge-Transfer Fluorescence in α-Cyclodextrine Cavities

DMABN's behavior in α-cyclodextrine (α-CD) solutions has been studied, showing that DMABN probably exists in various environmental conditions within the α-CD solution, indicating the influence of the surrounding environment on its photophysical properties (Al-Hassan et al., 1993).

Photoproduct Formation in Acetonitrile

Photoproduct formation of DMABN in acetonitrile (MeCN) has been studied, highlighting the potential chemical transformations DMABN may undergo upon photoexcitation in certain solvents. This is critical for understanding its stability and reactivity under various photophysical conditions (Druzhinin et al., 2005).

Electric Deflection Experiments

Electric deflection experiments of DMABN molecules provide insights into the effects of asymmetry and rotation-vibration couplings, crucial for understanding its response in electric fields and potential applications in molecular electronics (Antoine et al., 2006).

Crystal Structure Analysis

Studies on the crystal structure of derivatives of DMABN, such as 4-N,N-dimethylamino-2,3,5,6-tetrafluorobenzonitrile, provide detailed insights into its molecular geometry and interactions. This information is valuable for designing materials and understanding intermolecular interactions in solid states (Nakagaki et al., 2003).

Safety And Hazards

4-Dimethylaminopyridine is toxic if swallowed or if inhaled. It is fatal in contact with skin. It causes skin irritation and serious eye damage. It causes damage to organs (Nervous system). It is toxic to aquatic life with long-lasting effects .

Future Directions

The recent ω LH22t range-separated local hybrid (RSLH) is shown to provide outstanding accuracy for the notorious benchmark problem of the two lowest excited-state potential energy curves for the amino group twist in 4- (dimethylamino)benzonitrile (DMABN) .

properties

IUPAC Name

4-(dimethylamino)-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXADDPXGCNTXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712391
Record name 4-(Dimethylamino)-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-2-methylbenzonitrile

CAS RN

57413-39-5
Record name 4-(Dimethylamino)-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80712391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Chattopadhyay, C Serpa, LG Arnaut… - Helvetica chimica …, 2002 - Wiley Online Library
Room‐temperature nanosecond/microsecond laser‐flash photolysis and low‐temperature phosphorescence studies reveal that two different triplets coexist during the twisted …
Number of citations: 14 onlinelibrary.wiley.com

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